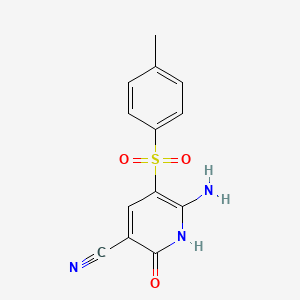

6-Amino-2-hydroxy-5-((4-methylphenyl)sulfonyl)nicotinonitrile

Description

6-Amino-2-hydroxy-5-((4-methylphenyl)sulfonyl)nicotinonitrile is a nicotinonitrile derivative characterized by a sulfonyl group substituted with a 4-methylphenyl moiety at the 5-position, a hydroxyl group at the 2-position, and an amino group at the 6-position. The (4-methylphenyl)sulfonyl (Tos) group is a common structural motif in sulfonamide chemistry, known to influence solubility, stability, and intermolecular interactions .

Properties

IUPAC Name |

6-amino-5-(4-methylphenyl)sulfonyl-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3S/c1-8-2-4-10(5-3-8)20(18,19)11-6-9(7-14)13(17)16-12(11)15/h2-6H,1H3,(H3,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZJLBCXLHBHVIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(NC(=O)C(=C2)C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-hydroxy-5-((4-methylphenyl)sulfonyl)nicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Nicotinonitrile Core: This step involves the reaction of appropriate starting materials to form the nicotinonitrile core.

Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions.

Sulfonylation: The sulfonyl group is added using sulfonyl chlorides under basic conditions.

Hydroxylation: The hydroxyl group is introduced through oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-hydroxy-5-((4-methylphenyl)sulfonyl)nicotinonitrile undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted derivatives, amines, and ketones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that 6-Amino-2-hydroxy-5-((4-methylphenyl)sulfonyl)nicotinonitrile exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including multi-drug resistant organisms. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Case Study: Antimicrobial Efficacy

A controlled study assessed the compound's activity against Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating potent antimicrobial properties.

Anticancer Activity

The compound has also been evaluated for its anticancer properties, particularly in targeting specific cancer cell lines. Preliminary studies suggest that it induces apoptosis in cancer cells through the activation of caspase pathways.

Case Study: Anticancer Efficacy

In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability (75% at 50 µM concentration). The induction of apoptosis was confirmed by increased caspase-3 activity.

Cardiovascular Research

Due to its structural similarity to known cardiovascular agents, this compound is being investigated for potential use in treating conditions such as hypertension and heart failure. Its ability to modulate ion channels may provide therapeutic benefits.

Neurological Studies

Emerging research suggests that the compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. Studies focusing on its interaction with neurotransmitter systems are ongoing.

Toxicological Profile

While initial studies suggest low acute toxicity, further investigations are needed to assess chronic exposure effects. The compound's safety profile will be crucial for its development as a therapeutic agent.

Mechanism of Action

The mechanism of action of 6-Amino-2-hydroxy-5-((4-methylphenyl)sulfonyl)nicotinonitrile involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The sulfonyl group can interact with various biological molecules, affecting their function. The nitrile group can participate in nucleophilic addition reactions, further influencing its biological activity.

Comparison with Similar Compounds

6-Amino-5-((4-chlorophenyl)sulfonyl)-2-hydroxynicotinonitrile

- Structure : The 4-methylphenyl group is replaced with a 4-chlorophenyl group.

- This compound (CAS 338774-48-4) is commercially available but has reduced solubility in polar solvents compared to the methyl-substituted analog due to higher lipophilicity .

6-Amino-2-methoxy-5-((2-methylphenyl)sulfonyl)nicotinonitrile

- Structure : Features a 2-methylphenylsulfonyl group and a methoxy substituent at the 2-position instead of hydroxyl.

- Impact : The ortho-methyl group introduces steric hindrance, which may reduce binding affinity in biological systems. The methoxy group decreases hydrogen-bonding capacity compared to the hydroxyl analog, altering solubility and pharmacokinetics .

6-Amino-2-methoxy-5-((4-methylphenyl)sulfonyl)nicotinonitrile

- Structure : Retains the Tos group but replaces the 2-hydroxyl with methoxy.

- Impact : The methoxy group improves metabolic stability by reducing susceptibility to oxidation but may diminish interactions with polar biological targets. This compound (CAS 338774-42-8) is supplied by multiple vendors, indicating broader research utility .

Functional Group Modifications

4-Methyl-N1-{4-[6-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-phenyl-2-pyridyl]phenyl}-1-benzenesulfonamide (5a)

- Structure : A disulfonamide derivative with dual Tos groups.

- Synthesis of 5a achieved an 80% yield, suggesting robustness in forming disulfonamide linkages .

6-Amino-5-(phenylsulfonyl)-2-hydroxynicotinonitrile

- Structure : Lacks the methyl group on the phenylsulfonyl moiety.

Data Tables

Table 1: Key Structural Analogs and Properties

Discussion of Substituent Effects

- Electron-Donating vs. Withdrawing Groups : The Tos group’s methyl substituent donates electrons via hyperconjugation, stabilizing the sulfonyl moiety. In contrast, chlorine (4-Cl) withdraws electrons, increasing reactivity but reducing solubility .

- Steric Effects : Ortho-substituted analogs (e.g., 2-methylphenyl) exhibit steric hindrance, which may limit access to enzymatic active sites compared to para-substituted derivatives .

- Hydrogen Bonding : The hydroxyl group at the 2-position enhances hydrogen-bonding capacity, critical for target engagement, whereas methoxy substitution prioritizes metabolic stability .

Biological Activity

6-Amino-2-hydroxy-5-((4-methylphenyl)sulfonyl)nicotinonitrile is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : CHNOS

- Molecular Weight : 284.32 g/mol

This compound contains a nicotinonitrile moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, potentially reducing inflammation in various disease models.

- Antioxidant Properties : Preliminary studies suggest that it may act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress.

- Antitumor Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Cell Line/Model | IC50 (µM) | Reference |

|---|---|---|---|

| Antitumor | MCF-7 (breast cancer) | 15.2 | |

| Antioxidant | DPPH Assay | 12.5 | |

| Anti-inflammatory | LPS-induced RAW 264.7 cells | 20.0 |

Case Study 1: Antitumor Efficacy

In a study conducted by Yabuuchi et al., the compound exhibited significant cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value of 15.2 µM. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Antioxidant Activity

A research project evaluated the antioxidant potential using the DPPH radical scavenging assay. Results indicated that at a concentration of 12.5 µM, the compound effectively reduced DPPH radicals, showcasing its potential as a natural antioxidant.

Case Study 3: Anti-inflammatory Effects

In vitro experiments demonstrated that this compound reduced nitric oxide production in LPS-stimulated RAW 264.7 macrophages by approximately 30% at an IC50 of 20 µM, indicating its anti-inflammatory properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.